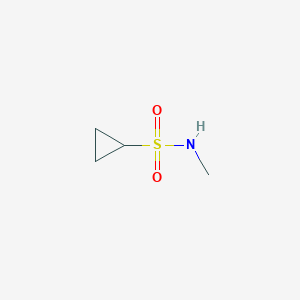

N-ethyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-ethyl-1H-pyrazol-3-amine” is a type of pyrazole compound . Pyrazole compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .

Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis

The molecular structure of “N-ethyl-1H-pyrazol-3-amine” consists of a pyrazole ring with an ethyl group attached to one of the carbon atoms and an amine group attached to another carbon atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-1H-pyrazol-3-amine” include a molecular weight of 83.092, a density of 1.3±0.1 g/cm3, a boiling point of 334.5±15.0 °C at 760 mmHg, and a flash point of 182.6±7.6 °C .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The pyrazole nucleus is an easy-to-prepare scaffold with large therapeutic potential. Therefore, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the future, more research will be conducted to explore the potential applications of “N-ethyl-1H-pyrazol-3-amine” and other pyrazole compounds in various fields.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-1H-pyrazol-3-amine involves the reaction of ethyl hydrazinecarboxylate with 1,3-dimethyl-2-nitrobenzene followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "1,3-dimethyl-2-nitrobenzene", "Hydrogen gas", "Palladium on carbon", "Ethanol" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 1,3-dimethyl-2-nitrobenzene in ethanol at reflux temperature to form N-ethyl-1,3-dimethyl-2-nitropyrazole.", "Step 2: The nitro compound is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst.", "Step 3: The resulting N-ethyl-1H-pyrazol-3-amine is isolated by filtration and purification." ] } | |

Número CAS |

537038-65-6 |

Nombre del producto |

N-ethyl-1H-pyrazol-3-amine |

Fórmula molecular |

C5H9N3 |

Peso molecular |

111.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.